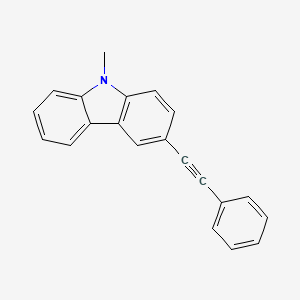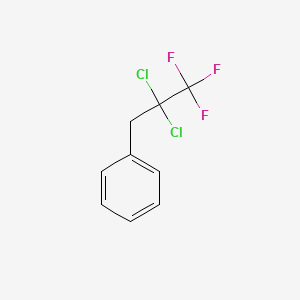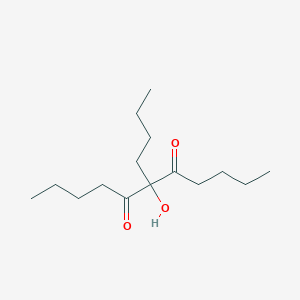
5-Chloro-6-hydrazinylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C5H7ClN4O2S It is a derivative of pyridine, featuring a sulfonamide group at the 3-position, a hydrazinyl group at the 6-position, and a chlorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrazination: The amino group is then converted to a hydrazinyl group by reacting with hydrazine hydrate.
Sulfonation: Finally, the sulfonamide group is introduced by reacting the compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Catalysts and Solvents: Employing efficient catalysts and solvents to optimize reaction yields and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
5-Chloro-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamides or sulfenamides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include:
Azo Compounds: From oxidation of the hydrazinyl group.
Sulfinamides: From reduction of the sulfonamide group.
Substituted Pyridines: From nucleophilic substitution of the chlorine atom.
科学的研究の応用
5-Chloro-6-hydrazinylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Analytical Chemistry: It is utilized as a reagent in various analytical techniques, such as chromatography and spectroscopy.
作用機序
The mechanism of action of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Binding: The sulfonamide group binds to the active site of enzymes, while the hydrazinyl group forms hydrogen bonds with surrounding residues.
類似化合物との比較
Similar Compounds
6-Hydrazinylpyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.
5-Chloro-3-fluoro-2-hydrazinylpyridine: Contains a fluorine atom instead of a sulfonamide group.
5-Chloro-4-hydrazinylpyridine-3-sulfonamide: Has the hydrazinyl group at the 4-position instead of the 6-position.
Uniqueness
5-Chloro-6-hydrazinylpyridine-3-sulfonamide is unique due to:
Structural Features: The combination of a chlorine atom, hydrazinyl group, and sulfonamide group in specific positions.
Reactivity: Its ability to undergo diverse chemical reactions, making it a versatile intermediate.
Applications: Its potential in various fields, including medicinal chemistry and materials science, sets it apart from similar compounds.
特性
CAS番号 |
114291-16-6 |
|---|---|
分子式 |
C5H7ClN4O2S |
分子量 |
222.65 g/mol |
IUPAC名 |
5-chloro-6-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C5H7ClN4O2S/c6-4-1-3(13(8,11)12)2-9-5(4)10-7/h1-2H,7H2,(H,9,10)(H2,8,11,12) |
InChIキー |
INXZWYBAWDNTOT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)NN)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)



![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)



![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)

![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)

![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

